Dinoprost tromethamine is the tromethamine salt form of dinoprost, the naturally occurring prostaglandin F2α (PGF2α).[1][2] This formulation provides a stable, highly water-soluble crystalline powder, a critical physical property for creating aqueous solutions for injection and research.[2] The compound functions as a potent agonist of the prostaglandin F (FP) receptor, where it stimulates myometrial (uterine) smooth muscle contraction and induces luteolysis (the degradation of the corpus luteum).[1][3] These actions make it a cornerstone compound in veterinary and human reproductive medicine for estrus synchronization, labor induction, and management of postpartum hemorrhage.[1][4]
Direct substitution of Dinoprost tromethamine with its free acid form, dinoprost (PGF2α), is impractical for most applications due to critical differences in physical properties. The tromethamine salt was specifically developed to overcome the poor aqueous solubility of the free acid, enabling the formulation of stable injectable solutions and buffered media for in-vitro research.[5][6] Attempting to substitute the free acid necessitates the use of organic solvents or complex formulation strategies, which can alter the pharmacokinetic profile and introduce confounding variables in experimental designs. Furthermore, synthetic analogs like carboprost tromethamine, while also effective uterotonic agents, are not direct replacements.[7] Carboprost is a 15-methyl analogue with a more prolonged action and a distinct side-effect profile, including a higher incidence of gastrointestinal effects and potential for increased blood pressure, making it a different clinical and research tool.[7][8]
Dinoprost tromethamine exhibits high water solubility, recorded at 0.2 g/mL (200 mg/mL), a direct result of its formation as a tromethamine salt.[5] This contrasts sharply with the parent compound, dinoprost (PGF2α free acid), which is characterized as being only slightly soluble in water. The use of tromethamine as a counter-ion is a well-established strategy in pharmaceutical sciences to significantly enhance the aqueous solubility and dissolution rate of acidic drugs like prostaglandins.[6]
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 0.2 g/mL (200 mg/mL) |
| Comparator Or Baseline | Dinoprost (free acid): 'Slightly soluble' |
| Quantified Difference | Qualitatively significant; enables high-concentration aqueous solutions not achievable with the free acid. |
| Conditions | Standard laboratory conditions. |
This high solubility is the primary procurement driver, eliminating the need for co-solvents or complex formulations for preparing injectable solutions or aqueous stock solutions for research.
In a large-scale field study involving 4,549 lactating dairy cows, the synthetic analog cloprostenol demonstrated a statistically significant increase in estrus detection rates (42.4% vs. 34.0%; P < 0.01) and overall pregnancy rate (14.4% vs. 12.2%; P = 0.02) compared to dinoprost tromethamine in first-parity cows.[5] This was attributed to a more rapid decrease in progesterone and subsequently higher estradiol concentrations following cloprostenol administration.[5] However, another study noted that while cloprostenol is a more potent luteolytic agent, dinoprost tromethamine as the natural PGF2α has a much shorter biological half-life of only a few minutes, allowing for more physiological-like signaling.[1][6]
| Evidence Dimension | Pregnancy Rate (1st Parity Cows) |
| Target Compound Data | 12.2% |
| Comparator Or Baseline | Cloprostenol: 14.4% |
| Quantified Difference | Cloprostenol resulted in a ~18% relative increase in pregnancy rate in this specific sub-population and protocol. |
| Conditions | Large dairy herd (n=4549) using a dual-injection PGF2α protocol for first artificial insemination. |
For research applications requiring the precise action of natural PGF2α or a rapid clearance profile, dinoprost tromethamine is the appropriate choice, whereas synthetic analogs like cloprostenol may be selected for protocols where maximizing luteolytic potency is the primary goal.
While both dinoprost and carboprost are used for postpartum hemorrhage, their side-effect profiles differ, influencing selection. In clinical trials with carboprost tromethamine, approximately two-thirds (66%) of patients experienced vomiting and diarrhea.[5][6] It can also cause transient bronchoconstriction and increases in blood pressure.[1][5] Dinoprost tromethamine is also associated with gastrointestinal side effects, but its potential for bronchospasm and hypertensive effects are noted as known risks that require careful patient selection, distinguishing its risk-benefit profile from carboprost, which has a prolonged action due to its resistance to metabolic degradation.[7][9]
| Evidence Dimension | Incidence of Vomiting and Diarrhea |
| Target Compound Data | Side effects include nausea, vomiting, and diarrhea, but specific incidence rates from head-to-head trials are not available in the provided sources. |
| Comparator Or Baseline | Carboprost Tromethamine: ~66% of patients experience vomiting and/or diarrhea. |
| Quantified Difference | Carboprost has a very high, quantified incidence of specific gastrointestinal side effects. |
| Conditions | Clinical use for abortion and postpartum hemorrhage. |
Buyers must select dinoprost tromethamine when the pharmacological properties of the natural PGF2α are required, or to avoid the specific side-effect liabilities and prolonged action associated with the synthetic analog carboprost.
The primary application is the development of sterile, water-based solutions for intramuscular or intravenous administration in clinical and veterinary settings. The high aqueous solubility of the tromethamine salt form is the critical enabling property for creating stable, high-concentration formulations without the need for potentially irritating co-solvents.[5]
For research on smooth muscle physiology, receptor binding assays, or cell culture models, Dinoprost tromethamine allows for the preparation of precise, highly soluble stock solutions in aqueous buffers. This ensures dose-response accuracy and reproducibility, avoiding the complications of using organic solvents that could be required for the poorly soluble free acid.[5]
In veterinary estrus synchronization or human reproductive medicine, this compound is selected when the rapid, physiological metabolism and specific receptor interaction of natural PGF2α is desired.[6] This contrasts with synthetic analogs that have been modified for longer half-lives and may have different potency or side-effect profiles.[1]
Irritant;Health Hazard